molecular formula C22H26F3N3O3S B318336 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B318336
M. Wt: 469.5 g/mol
InChI Key: WXEQXKIVKNSZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structural features. This compound contains a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, linked via a sulfanyl bridge to an ethanone moiety attached to an ethylpiperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimidine intermediate.

    Attachment of the Ethanone Moiety: The ethanone moiety is attached through a coupling reaction, often using reagents like acyl chlorides or anhydrides.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving ethylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the trifluoromethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a methoxyphenyl group, used in organic synthesis.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Contains a dimethoxyphenyl group similar to the target compound.

    N-(2,4-Diaryltetrahydroquinolin-1-yl)furan-2-carboxamide: Shares structural features with potential therapeutic applications.

Uniqueness

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a trifluoromethyl-substituted pyrimidine ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C22H26F3N3O3S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H26F3N3O3S/c1-4-15-7-5-6-10-28(15)20(29)13-32-21-26-16(12-19(27-21)22(23,24)25)14-8-9-17(30-2)18(11-14)31-3/h8-9,11-12,15H,4-7,10,13H2,1-3H3

InChI Key

WXEQXKIVKNSZRD-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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